molecular formula C17H25BrO B15352640 3-Bromo-1-(2-octylphenyl)propan-1-one

3-Bromo-1-(2-octylphenyl)propan-1-one

Cat. No.: B15352640
M. Wt: 325.3 g/mol
InChI Key: UWSJMDLVCZOAOS-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-octylphenyl)propan-1-one is a brominated organic compound with a molecular formula of C17H25BrO

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the bromination of 1-(2-octylphenyl)propan-1-one. The reaction typically involves the use of bromine (Br2) as the brominating agent under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-1-(2-octylphenyl)propan-1-one may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The process requires careful control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(2-octylphenyl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.

  • Reduction: Reduction reactions can produce alcohols or amines as the major products.

  • Substitution: Substitution reactions can lead to the formation of various substituted phenylpropanones or other derivatives.

Scientific Research Applications

3-Bromo-1-(2-octylphenyl)propan-1-one has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-1-(2-octylphenyl)propan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

3-Bromo-1-(2-octylphenyl)propan-1-one can be compared with other similar compounds, such as 3-Bromo-1-(4-bromophenyl)propan-1-one and 3-Bromo-1-(2-octylphenyl)-1-propanone. These compounds share structural similarities but differ in the position and nature of the substituents on the phenyl ring

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Properties

Molecular Formula

C17H25BrO

Molecular Weight

325.3 g/mol

IUPAC Name

3-bromo-1-(2-octylphenyl)propan-1-one

InChI

InChI=1S/C17H25BrO/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)17(19)13-14-18/h8-9,11-12H,2-7,10,13-14H2,1H3

InChI Key

UWSJMDLVCZOAOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1C(=O)CCBr

Origin of Product

United States

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